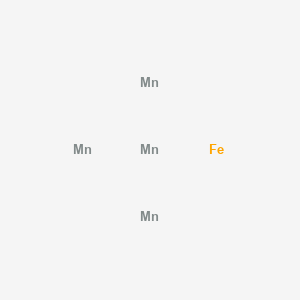
Iron;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron and manganese are two essential transition metals that play significant roles in various industrial, biological, and environmental processes. When combined, they form compounds that exhibit unique properties and applications. These compounds are often used in catalysis, water treatment, and as precursors for other chemical reactions.
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This involves the simultaneous precipitation of iron and manganese ions from a solution, typically using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. The sol-gel process can produce highly homogeneous and pure iron-manganese compounds.
Hydrothermal Synthesis: This method involves the reaction of iron and manganese salts in an aqueous solution at high temperatures and pressures. It is particularly useful for producing crystalline materials.
Industrial Production Methods:
Blast Furnace Reduction: Iron and manganese ores are reduced in a blast furnace using carbon as a reducing agent. This method is commonly used in the production of ferromanganese, an alloy of iron and manganese.
Electrolytic Reduction: This method involves the electrolytic reduction of iron and manganese salts in an aqueous solution. It is used to produce high-purity iron-manganese compounds.
Types of Reactions:
Oxidation-Reduction Reactions: Iron and manganese compounds can undergo redox reactions, where they either gain or lose electrons. For example, manganese dioxide can be reduced to manganese oxide, while iron can be oxidized to iron oxide.
Substitution Reactions: These compounds can participate in substitution reactions where one ligand in the compound is replaced by another. For example, iron-manganese complexes can undergo ligand exchange reactions.
Complexation Reactions: Iron and manganese can form complex compounds with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are frequently used reducing agents.
Ligands: EDTA, ammonia, and various organic ligands are used in complexation reactions.
Major Products:
Iron Oxides and Manganese Oxides: These are common products of oxidation reactions.
Iron-Manganese Complexes: These are formed in complexation reactions and have various applications in catalysis and material science.
Chemistry:
Catalysis: Iron-manganese compounds are used as catalysts in various chemical reactions, including oxidation and hydrogenation reactions.
Material Science: These compounds are used in the synthesis of advanced materials, such as battery electrodes and magnetic materials.
Biology:
Enzyme Mimics: Iron-manganese complexes are studied as mimics of natural enzymes, such as catalase and superoxide dismutase.
Nutritional Supplements: Manganese is an essential trace element, and iron-manganese supplements are used to treat deficiencies.
Medicine:
Anticancer Agents: Some iron-manganese complexes have shown potential as anticancer agents due to their ability to generate reactive oxygen species.
Imaging Agents: These compounds are explored as contrast agents in magnetic resonance imaging (MRI).
Industry:
Water Treatment: Iron-manganese compounds are used to remove contaminants, such as arsenic and chromium, from water.
Steel Production: Manganese is a crucial component in steel production, improving its strength and durability.
Mecanismo De Acción
The mechanism of action of iron-manganese compounds varies depending on their application. In catalysis, these compounds often act by facilitating electron transfer reactions. In biological systems, they can mimic the activity of natural enzymes by catalyzing the breakdown of reactive oxygen species. The molecular targets and pathways involved include:
Electron Transfer Pathways: In catalysis, iron-manganese compounds facilitate electron transfer between reactants.
Reactive Oxygen Species Generation: In biological systems, these compounds can generate reactive oxygen species, which can damage cellular components and have therapeutic effects.
Comparación Con Compuestos Similares
Iron Oxides: These compounds are widely used in catalysis, magnetic materials, and as pigments.
Manganese Oxides: These are used in battery materials, catalysis, and water treatment.
Cobalt-Manganese Compounds: These compounds are used in similar applications, such as catalysis and battery materials.
Uniqueness: Iron-manganese compounds are unique due to their ability to combine the properties of both iron and manganese. This combination allows for enhanced catalytic activity, improved material properties, and versatile applications in various fields.
Propiedades
Número CAS |
37381-81-0 |
|---|---|
Fórmula molecular |
FeMn4 |
Peso molecular |
275.60 g/mol |
Nombre IUPAC |
iron;manganese |
InChI |
InChI=1S/Fe.4Mn |
Clave InChI |
WBZPETMDFJZHGR-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Mn].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


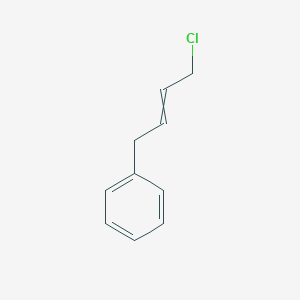
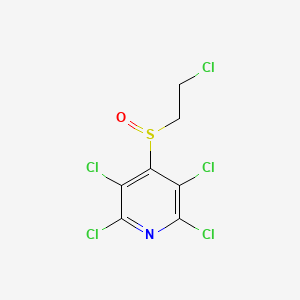
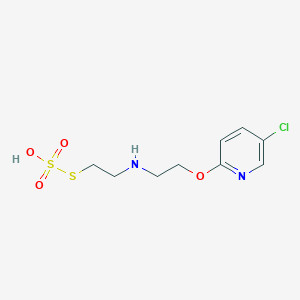
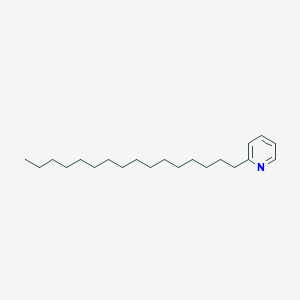
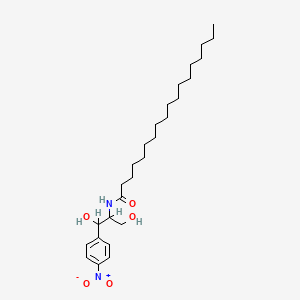
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
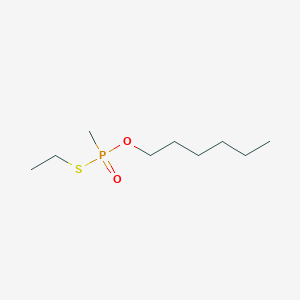
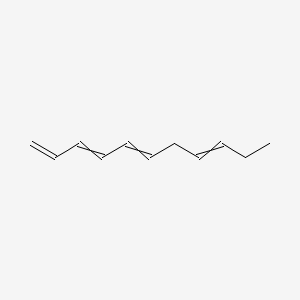
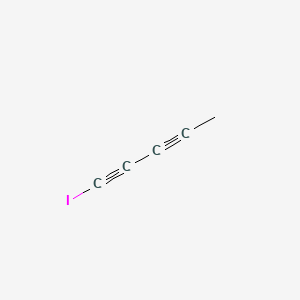
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
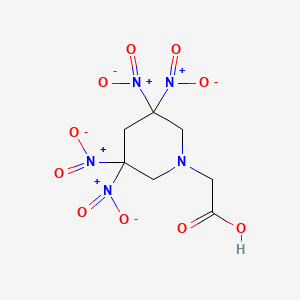

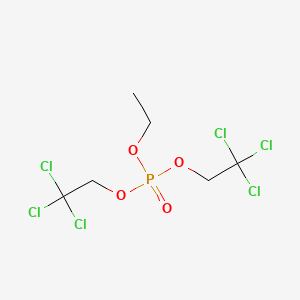
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
